An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane: Synthesis, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane: Synthesis, Properties, and Synthetic Utility
Introduction
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a substituted phenyl ring and a reactive chloropentanoyl chain, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both bromo and chloro substituents provides orthogonal reactivity, allowing for selective transformations at different positions within the molecule. This guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis, predicted spectral data, and an exploration of its potential synthetic applications.
Physicochemical and Spectroscopic Properties
While experimental data for 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Data
| Property | Predicted Value | Source/Analogy |
| CAS Number | 898760-94-6 | N/A |
| Molecular Formula | C₁₂H₁₄BrClO | N/A |
| Molecular Weight | 289.60 g/mol | N/A |
| Appearance | Off-white to pale yellow solid or oil | Analogy with similar aromatic ketones |
| Boiling Point | > 350 °C at 760 mmHg (decomposes) | Analogy with similar aromatic ketones |
| Melting Point | Not available; likely a low-melting solid | Analogy with similar aromatic ketones |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); Insoluble in water | General solubility of nonpolar organic compounds |
| Density | ~1.4 g/cm³ | Analogy with similar halogenated compounds |
Predicted Spectroscopic Data
The following spectral data are predicted based on the chemical structure of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane and spectroscopic data from structurally related compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | Ar-H (ortho to C=O) |
| ~7.60 | dd | 1H | Ar-H (ortho to Br) |
| ~7.40 | d | 1H | Ar-H (meta to C=O) |
| ~3.60 | t | 2H | -CH₂-Cl |
| ~3.00 | t | 2H | -C(=O)-CH₂- |
| ~2.45 | s | 3H | Ar-CH₃ |
| ~1.90 | m | 4H | -CH₂-CH₂- |
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C=O |
| ~140.0 | Ar-C (ipso to CH₃) |
| ~136.0 | Ar-C (ipso to C=O) |
| ~132.0 | Ar-CH |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-C (ipso to Br) |
| ~44.5 | -CH₂-Cl |
| ~38.0 | -C(=O)-CH₂- |
| ~29.0 | -CH₂- |
| ~23.0 | -CH₂- |
| ~22.0 | Ar-CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1685 | Strong | Aromatic C=O stretch[1][2] |
| ~1590, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~750 | Strong | C-Cl stretch |
| ~600 | Medium | C-Br stretch |
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. The chlorine atom will also contribute to the isotopic pattern.
| m/z | Interpretation |
| 288/290/292 | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster |
| 253/255 | [M - Cl]⁺ |
| 209/211 | [M - C₄H₈Cl]⁺ (acylium ion) |
| 183/185 | [Br-C₆H₃-CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Synthesis of 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane
The most logical and efficient synthetic route to 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is through a Friedel-Crafts acylation of 4-bromo-3-methyltoluene with 5-chlorovaleroyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]
Reaction Scheme
Caption: Synthesis of the target compound via Friedel-Crafts acylation.
Detailed Experimental Protocol
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[3] 5-Chlorovaleroyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) (approx. 5 mL per gram of starting material). The suspension is cooled to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: 5-Chlorovaleroyl chloride (1.0 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Addition of Aromatic Substrate: 4-Bromo-3-methyltoluene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid (to hydrolyze the aluminum chloride complex). This should be done slowly and with vigorous stirring in a large beaker within the fume hood.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[5][6][7][8][9]
Caption: Experimental workflow for the synthesis and purification.
Reactivity and Synthetic Applications
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is a bifunctional molecule with several reactive sites that can be exploited for further synthetic transformations.
Reactivity of the Halogen Atoms
-
Bromine on the Aromatic Ring: The bromo substituent on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, providing a powerful tool for building molecular complexity.
-
Chlorine on the Alkyl Chain: The primary chloro group at the end of the pentanoyl chain is a good leaving group and is susceptible to nucleophilic substitution (Sₙ2) reactions.[10][11][12] This allows for the introduction of various nucleophiles, such as amines, azides, cyanides, and thiols, to form a diverse array of derivatives.
Reactivity of the Ketone
The carbonyl group can undergo a variety of classical ketone reactions:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: In the presence of an amine and a reducing agent, the ketone can be converted to a secondary amine.
-
Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide.
-
Grignard and Organolithium Reactions: The carbonyl carbon is electrophilic and will react with organometallic reagents to form tertiary alcohols.
Potential Applications in Drug Discovery and Materials Science
Substituted aromatic ketones are important pharmacophores in many biologically active molecules. The structural motif present in 1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. For instance, the pentanoyl chain can be cyclized to form various heterocyclic systems, which are prevalent in many drug candidates. In materials science, halogenated aromatic compounds can be used as monomers for the synthesis of specialty polymers with tailored electronic and physical properties.
Caption: Potential reaction pathways for synthetic diversification.
Conclusion
1-(4-Bromo-3-methylphenyl)-5-chloro-1-oxopentane is a valuable synthetic intermediate with multiple points of functionality. While specific experimental data is scarce, its chemical properties and reactivity can be confidently predicted. The synthetic protocol outlined in this guide, based on the well-established Friedel-Crafts acylation, provides a reliable method for its preparation. The diverse reactivity of this molecule makes it an attractive starting material for the synthesis of a wide range of complex organic molecules for applications in drug discovery and materials science. Further research into the specific reactions and applications of this compound is warranted to fully explore its synthetic potential.
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